molecular formula C20H20FN3O2 B11154615 2-[3-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide

2-[3-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide

Cat. No.: B11154615
M. Wt: 353.4 g/mol
InChI Key: ZFBAWPZESUUUHR-UHFFFAOYSA-N
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Description

2-[3-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a fluorophenyl group and a hydroxyphenyl ethylacetamide moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting 4-fluorophenylhydrazine with an appropriate β-diketone under acidic conditions.

    Substitution Reaction: The resulting pyrazole derivative is then subjected to a substitution reaction with methyl iodide to introduce the methyl group at the 5-position of the pyrazole ring.

    Acylation: The substituted pyrazole is then acylated with 2-(4-hydroxyphenyl)ethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to form amine derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-[3-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects. Additionally, it can interact with DNA and proteins, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide
  • 2-[3-(4-bromophenyl)-5-methyl-1H-pyrazol-4-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide
  • 2-[3-(4-methylphenyl)-5-methyl-1H-pyrazol-4-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide

Uniqueness

The presence of the fluorophenyl group in 2-[3-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide imparts unique electronic properties, enhancing its binding affinity to certain molecular targets. This makes it distinct from its chlorophenyl, bromophenyl, and methylphenyl analogs, which may exhibit different biological activities and chemical reactivity.

Properties

Molecular Formula

C20H20FN3O2

Molecular Weight

353.4 g/mol

IUPAC Name

2-[3-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide

InChI

InChI=1S/C20H20FN3O2/c1-13-18(20(24-23-13)15-4-6-16(21)7-5-15)12-19(26)22-11-10-14-2-8-17(25)9-3-14/h2-9,25H,10-12H2,1H3,(H,22,26)(H,23,24)

InChI Key

ZFBAWPZESUUUHR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C2=CC=C(C=C2)F)CC(=O)NCCC3=CC=C(C=C3)O

Origin of Product

United States

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